2-Acetylpyridine hydrazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
1-pyridin-2-ylethylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6(10-8)7-4-2-3-5-9-7/h2-5H,8H2,1H3 |
InChI Key |
VORLUOBZMKFUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC=CC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Acetylpyridine Hydrazone
Fundamental Synthetic Routes for 2-Acetylpyridine (B122185) Hydrazone
Condensation Reactions with Hydrazine (B178648) and Substituted Hydrazines
The most direct and widely employed method for the synthesis of 2-acetylpyridine hydrazone is the condensation reaction between 2-acetylpyridine and hydrazine hydrate (B1144303) or substituted hydrazines. researchgate.netnih.gov This reaction is a classic example of Schiff base formation, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the 2-acetylpyridine, followed by the elimination of a water molecule to form the characteristic C=N (imine) bond of the hydrazone.
The general reaction can be represented as follows:
CH₃C(=O)C₅H₄N + H₂NNHR → CH₃C(=NNHR)C₅H₄N + H₂O
Where R can be a hydrogen atom (in the case of hydrazine) or various organic moieties in substituted hydrazines. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govconicet.gov.ar
Optimization of Reaction Conditions and Yield
The efficiency and yield of this compound synthesis can be significantly influenced by several reaction parameters. The choice of solvent, temperature, and the use of a catalyst are critical factors that are often optimized to drive the reaction to completion and facilitate the isolation of the pure product.
Heating the reaction mixture, often to reflux, is a common practice to increase the reaction rate and improve the yield. researchgate.netmdpi.com For instance, the synthesis of (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride (a Girard's T hydrazone derivative) involves refluxing a methanolic solution of 2-acetylpyridine and Girard's T reagent at 85 °C for 120 minutes. researchgate.net
The pH of the reaction medium can also play a crucial role. Acid catalysis is often employed to enhance the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack by the hydrazine. A few drops of an acid, such as 2M HCl, can be added to the reaction mixture to achieve this. researchgate.net Conversely, in some cases, maintaining a neutral or slightly basic medium is preferred to prevent unwanted side reactions.
The molar ratio of the reactants is another important consideration. Typically, an equimolar ratio of 2-acetylpyridine and the respective hydrazine or hydrazide is used. conicet.gov.ar However, in some instances, a slight excess of one reactant may be used to ensure the complete conversion of the other. The final product is often isolated by filtration after precipitation from the reaction mixture, followed by washing with a suitable solvent and drying. ias.ac.in
Synthesis of Substituted this compound Derivatives
The versatility of the hydrazone synthesis allows for the facile introduction of a wide range of functional groups by varying the hydrazide moiety. This derivatization is a powerful tool for modifying the electronic and steric properties of the resulting ligand, which in turn influences its coordination behavior and biological activity.
Derivatization via Varying Hydrazide Moieties
A plethora of substituted this compound derivatives have been synthesized by employing different hydrazides in the condensation reaction. Some notable examples include:
Nicotinoylhydrazone: The condensation of 2-acetylpyridine with nicotinic acid hydrazide yields 2-acetylpyridine nicotinoylhydrazone.
Phenoxyacetyl Hydrazone: The reaction with phenoxyacetyl hydrazide results in the formation of 2-acetylpyridine phenoxyacetyl hydrazone.
Benzoylhydrazone: 2-acetylpyridine benzoylhydrazone is synthesized by the condensation of 2-acetylpyridine with benzoyl hydrazide. researchgate.net This can be further functionalized with substituents on the phenyl ring, such as para-chloro and para-nitro groups. conicet.gov.ar
Girard's Reagents: Girard's reagents, such as Girard's T reagent (trimethylammoniumacetohydrazide chloride), are cationic hydrazides used to derivatize ketones. The reaction of 2-acetylpyridine with Girard's T reagent produces a water-soluble hydrazone derivative. researchgate.netresearchgate.net
The following table summarizes the synthesis of various this compound derivatives:
| Hydrazide Moiety | Reactants | Typical Reaction Conditions | Resulting Derivative |
| Nicotinoylhydrazide | 2-Acetylpyridine, Nicotinic acid hydrazide | Ethanolic solution, Reflux | 2-Acetylpyridine nicotinoylhydrazone |
| Phenoxyacetyl Hydrazide | 2-Acetylpyridine, Phenoxyacetyl hydrazide | Methanolic solution, Reflux | 2-Acetylpyridine phenoxyacetyl hydrazone |
| Benzoylhydrazide | 2-Acetylpyridine, Benzoyl hydrazide | Methanolic or Ethanolic solution, Reflux | 2-Acetylpyridine benzoylhydrazone |
| Girard's T Reagent | 2-Acetylpyridine, Trimethylammoniumacetohydrazide chloride | Methanolic solution, Acid catalyst (HCl), Reflux at 85°C | (E)-N,N,N-trimethyl-2-oxo-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)ethan-1-aminium chloride |
Influence of Substituents on Molecular Structure and Reactivity
The introduction of different substituents via the hydrazide moiety has a profound impact on the molecular structure and reactivity of the this compound derivatives. These substituents can alter the electronic properties of the ligand through inductive and resonance effects, which in turn affects the electron density on the donor atoms (nitrogen and oxygen).
For example, electron-withdrawing groups on the benzoylhydrazone moiety, such as a nitro group, can decrease the basicity of the hydrazone nitrogen atoms, influencing their coordination affinity for metal ions. conicet.gov.ar Conversely, electron-donating groups would be expected to increase the basicity.
The steric bulk of the substituents also plays a crucial role in determining the coordination geometry of the resulting metal complexes. Bulky substituents can influence the ligand's ability to adopt a planar conformation, which is often required for efficient chelation.
Furthermore, the nature of the substituent can impact the solubility of the hydrazone. The incorporation of the cationic Girard's T reagent, for instance, imparts water solubility to the derivative, which can be advantageous for certain biological applications. researchgate.netresearchgate.net
Isomerism and Tautomerism in this compound Systems
2-Acetylpyridine hydrazones exhibit interesting isomeric and tautomeric phenomena, which are fundamental to understanding their chemical behavior and reactivity.
Isomerism: Due to the presence of the C=N double bond, 2-acetylpyridine hydrazones can exist as geometric isomers, specifically the E and Z configurations. researchgate.net The relative stability of these isomers can be influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. mdpi.com In solution, it is possible for an equilibrium to exist between the E and Z isomers. researchgate.net The protonation of the pyridine (B92270) nitrogen can induce rotation around the C=N bond, leading to isomerization. nih.gov
Tautomerism: 2-Acetylpyridine hydrazones can also exhibit tautomerism. The most common form is the keto-enol tautomerism, where the hydrazone can exist in either a keto form (with a C=O group in the hydrazide moiety) or an enol form (with a C=C-OH group). researchgate.netresearchgate.net The equilibrium between these two forms is influenced by the solvent and the electronic nature of the substituents.
Another relevant tautomeric equilibrium is the hydrazone-enehydrazine tautomerism. reddit.com In this case, a proton can migrate from the nitrogen atom to the adjacent carbon atom, resulting in the formation of an enehydrazine tautomer. Generally, the hydrazone form is more stable. reddit.com In certain systems, a hydrazone-azo tautomerism has also been considered, where rotation around a C-N single bond follows the tautomerization. nih.govpurdue.edu
The presence of these isomeric and tautomeric forms can significantly affect the coordination chemistry of 2-acetylpyridine hydrazones, as different forms may present different sets of donor atoms for chelation.
Keto-Enol Tautomerism and its Implications
This compound and its derivatives, particularly acylhydrazones, exhibit keto-enol tautomerism, a fundamental constitutional isomerism involving the migration of a proton and the relocation of a double bond. researchgate.netresearchgate.net This process results in an equilibrium between two tautomeric forms: the keto form (amide) and the enol form (iminol). researchgate.net The keto form contains a carbonyl group (C=O) and an N-H bond, while the enol form is characterized by a hydroxyl group (O-H) adjacent to a carbon-nitrogen double bond (C=N). researchgate.netyoutube.com
The existence and stability of these tautomers are influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the hydrazone molecule. researchgate.net For instance, the spectra of 2-acetylpyridine para-chloro-benzoyl hydrazone in deuterated chloroform (B151607) (CDCl3) show distinct signals characteristic of both the keto and enol forms coexisting in solution. researchgate.net The enol form can be identified by the absence of the N3-H proton signal in NMR spectra and the appearance of a C-O signal. researchgate.net
This tautomerism has significant implications for the coordination chemistry of 2-acetylpyridine hydrazones. The ability to exist in either form allows these molecules to act as versatile ligands. researchgate.net They can coordinate to metal ions in different modes: as a neutral keto ligand, a monoanionic enol ligand (after deprotonation of the hydroxyl group), or even a dianionic ligand. researchgate.net This versatility enables the formation of a wide array of metal complexes with diverse structures and properties, including mononuclear, binuclear, and polynuclear complexes. researchgate.netresearchgate.net
Rotational and Configurational Isomers (e.g., E/Z Isomerism)
The carbon-nitrogen double bond (C=N) in the hydrazone moiety of this compound restricts free rotation, leading to the formation of configurational isomers, specifically E (entgegen, "opposite") and Z (zusammen, "together") isomers. nih.govstudymind.co.uk This E/Z isomerism is a critical aspect of their stereochemistry, influencing their structural, energetic, and photophysical properties. nih.gov
The determination and quantification of these isomers in solution are commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The chemical shift of the amide proton (N3-H) is particularly sensitive to the configuration. In a solvent like deuterated dimethyl sulfoxide (B87167) (dmso-d6), the E and Z isomers of 2-acetylpyridine benzoyl hydrazone derivatives can be readily distinguished. researchgate.net The N3-H proton of the Z isomer typically appears at a significantly downfield chemical shift (around δ 15.8 ppm) compared to the E isomer (around δ 10.9 ppm). researchgate.net This difference is attributed to the formation of a strong intramolecular hydrogen bond between the N3-H proton and the nitrogen atom of the pyridine ring in the Z configuration. nih.gov
Studies on 2-acetylpyridine benzoyl hydrazone (H2AcPh) in dmso-d6 have shown that the E isomer is predominant, accounting for approximately 97% of the mixture, while the Z isomer constitutes the remaining 3%. researchgate.net A similar trend is observed for the para-chloro substituted derivative (H2AcpClPh), with the E isomer at 98% and the Z isomer at 2%. researchgate.net
The presence of the pyridine ring is crucial for the stability of the Z-isomer. It facilitates the formation of a stable six-membered ring via an intramolecular hydrogen bond with the amide N-H group, which increases the thermodynamic stability of the Z-isomer. nih.gov While the E isomer is often thermodynamically favored, the stabilization of the Z-isomer through such interactions is key to achieving controllable isomerization, which can sometimes be triggered by stimuli like light (photoisomerization). nih.govresearchgate.net In the context of coordination chemistry, it has been observed that these hydrazone ligands typically adopt the E configuration when forming metal complexes. researchgate.net
Table 1: 1H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of 2-Acetylpyridine Benzoyl Hydrazone Derivatives in dmso-d6 researchgate.net
| Compound | Isomer | N3-H Chemical Shift (δ, ppm) | Isomer Percentage (%) |
| H2AcPh | E | 10.90 | 97% |
| Z | 15.80 | 3% | |
| H2AcpClPh | E | 10.96 | 98% |
| Z | 15.86 | 2% |
Coordination Chemistry of 2 Acetylpyridine Hydrazone and Its Metal Complexes
Ligand Design Principles and Coordination Motifs of 2-Acetylpyridine (B122185) Hydrazone Derivatives
The coordination chemistry of 2-acetylpyridine hydrazone is largely dictated by its structural flexibility, allowing it to adopt various coordination modes. This adaptability stems from the presence of several potential donor atoms—the pyridine (B92270) nitrogen, the azomethine nitrogen, and the terminal hydrazone group which can coordinate in either its keto or enol form.
The most prevalent coordination mode for this compound derivatives is as a tridentate NNO-donor ligand. ias.ac.in Chelation typically involves the nitrogen atom of the pyridine ring, the azomethine nitrogen, and the oxygen atom from the deprotonated (enolato) form of the hydrazone moiety. mdpi.com This coordination pattern results in the formation of two stable five- or six-membered chelate rings, a thermodynamically favorable arrangement. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data consistently support this NNO chelation, showing characteristic shifts in the pyridine ring and C=N vibrations upon complexation, along with the disappearance of the N-H proton signal in deprotonated complexes. mdpi.com In a study of Cu(II) complexes with 2-acetylpyridine-benzoylhydrazone, the ligand was shown to coordinate through this NNO system. mdpi.com Similarly, 2-acetylpyridine-4'-methylbenzoyl hydrazone (APMBH) acts as a neutral or monobasic tridentate NNO-donor ligand in complexes with various transition metals. ias.ac.in
While tridentate chelation is common, this compound derivatives can also exhibit other coordination behaviors depending on the metal ion, reaction conditions, and the nature of substituents on the hydrazone framework. mdpi.com
Tridentate Mode: As discussed, this is the most common mode, utilizing the pyridine nitrogen, azomethine nitrogen, and the enolic oxygen to form stable chelates with a single metal center. mdpi.comnih.gov
Bidentate Mode: Under certain conditions, the ligand can act as a bidentate chelator. For instance, in some palladium(II) complexes, this compound (APH) appears to coordinate in a bidentate fashion through the pyridine and azomethine nitrogen atoms. researchgate.net Derivatives like 2-acetylpyridine-α-naphthoxyacetylhydrazone (HA2PNA) have also been reported to act as a neutral bidentate ligand via NN or NO donor sets. nih.gov
Bridging Mode: The ligand framework can facilitate the formation of polynuclear complexes through bridging. In a dinuclear Cu(II) complex with 2-acetylpyridine-benzoylhydrazone, two metal centers are bridged by acetate (B1210297) groups, while each copper ion is also coordinated to a tridentate NNO-donor hydrazone ligand. mdpi.com This demonstrates how the primary ligand can support additional bridging ligands to create more complex molecular architectures.
The electronic state of the this compound ligand upon coordination is highly dependent on the pH of the medium and the metal salt used. mdpi.com
Neutral Coordination: In acidic or neutral conditions, the hydrazone ligand typically coordinates in its neutral keto form. mdpi.com In this state, the ligand acts as a neutral tridentate donor. This mode is common in the formation of adduct complexes, such as [M(2-ApBzGH)Cl(H2O)2]Cl where M = Cu(II) or Ni(II), and the ligand is the neutral 2-acetylpyridine (N-benzoyl)glycyl hydrazone. mdpi.com
Anionic Coordination: In the presence of a base or when reacted with metal acetates, the hydrazone ligand can undergo deprotonation of the N-H group to form its enolate tautomer. ias.ac.in This creates a monoanionic ligand that coordinates to the metal center. This is the most common state for forming stable, neutral complexes, such as [M(APMBH-H)2] where M = Co(II), Ni(II), Cu(II), or Zn(II). ias.ac.in The deprotonation is confirmed by the absence of the ν(N-H) band in the IR spectra of the resulting complexes. mdpi.com
Zwitterionic Coordination: While theoretically possible, zwitterionic coordination states for this compound are not prominently reported in the surveyed literature, which primarily documents its coordination in neutral or anionic forms.
Complexation with Transition Metal Ions
This compound and its derivatives form stable complexes with a wide range of transition metals, from the first-row d-block elements to heavier metals. The resulting complexes exhibit diverse geometries and electronic properties.
Complexes with first-row transition metals are extensively studied. The ligand's NNO-donor set is well-suited to the coordination preferences of these ions, leading to various stereochemistries.
Cu(II): Copper(II) complexes often exhibit square planar or distorted octahedral geometries. For instance, the complex of 2-acetylpyridine-α-naphthoxyacetylhydrazone with Cu(II) was suggested to have a square planar arrangement. nih.gov A dinuclear Cu(II) complex with 2-acetylpyridine-benzoylhydrazone features two five-coordinate copper atoms with acetate bridges. mdpi.com
Fe(II/III): Iron complexes of these hydrazones are of interest for their potential biological activity as iron chelators. The antiproliferative activity of these compounds is influenced by the redox properties of the resulting iron complexes, indicating that the ligand structure can tune the biological efficacy. nih.gov
Zn(II), Mn(II), Co(II/III), Ni(II): These metal ions typically form octahedral complexes with this compound derivatives. nih.gov For example, Mn(II), Co(II), and Ni(II) form octahedral complexes with 2-acetylpyridine-α-naphthoxyacetylhydrazone. nih.gov Depending on the stoichiometry and reaction conditions, different complex types can be isolated. With 2-acetylpyridine (N-benzoyl)glycyl hydrazone, Co(II) and Ni(II) form both 1:1 adducts and 1:2 deprotonated neutral complexes. mdpi.com The adducts often exhibit tetrahedral (for Co(II)) or octahedral (for Ni(II)) geometries, while the deprotonated bis-ligand complexes are generally octahedral. mdpi.com
Table 1: Coordination Complexes of this compound Derivatives with First-Row Transition Metals
| Metal Ion | Ligand Derivative | Ligand State | Coordination Geometry | Complex Formula Example |
|---|---|---|---|---|
| Cu(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Monoanionic | Square Planar | — |
| Cu(II) | 2-acetylpyridine (N-benzoyl)glycyl hydrazone | Neutral | Distorted Octahedral | [Cu(2-ApBzGH)Cl(H₂O)₂]Cl |
| Fe(II/III) | 2-acetylpyridine isonicotinoyl hydrazone | Not specified | Not specified | — |
| Zn(II) | 2-acetylpyridine-4'-methylbenzoyl hydrazone | Neutral | Trigonal Bipyramidal | [Zn(APMBH)Cl₂] |
| Mn(II) | 2-acetylpyridine (N-benzoyl)glycyl hydrazone | Neutral | Not specified | [Mn(2-ApBzGH)Cl]Cl |
| Co(II) | 2-acetylpyridine-4'-methylbenzoyl hydrazone | Monoanionic | Octahedral | [Co(APMBH-H)₂] |
| Co(II) | 2-acetylpyridine (N-benzoyl)glycyl hydrazone | Neutral | Tetrahedral | [Co(2-ApBzGH)Cl]Cl·2H₂O |
| Ni(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Monoanionic | Octahedral | — |
| Ni(II) | 2-acetylpyridine-4'-methylbenzoyl hydrazone | Neutral | Octahedral | [Ni(APMBH)(H₂O)Cl₂] |
Derivatives of this compound also coordinate effectively with heavier transition metals, leading to complexes with significant structural and potential application diversity.
Pd(II): Palladium(II) forms mono-ligand complexes with this compound (APH), such as [Pd(APH)Cl₂]. researchgate.net In these complexes, the ligand coordinates in a bidentate NN fashion in the solid state. researchgate.netresearchgate.net
Ag(I): Silver(I) complexes with 2-benzoylpyridine-derived hydrazones have been synthesized, forming complexes with the general formula [Ag(L)NO₃]. The nitrate (B79036) ion is typically loosely bound to the silver center.
Hg(II): Mercury(II) readily forms complexes with ligands like 2-acetylpyridine (N-benzoyl)glycyl hydrazone. Both adducts, [Hg(2-ApBzGH)Cl]Cl, and deprotonated neutral complexes, [Hg(2-ApBzGH-H)(OH)], have been successfully synthesized. mdpi.com
Mo(VI): While dioxomolybdenum(VI) complexes with various aroylhydrazone ligands are well-documented, specific studies detailing the synthesis and characterization of Mo(VI) complexes with this compound itself are not extensively reported in the surveyed literature.
Sn(IV): Organotin(IV) complexes, such as [BuⁿSn(2AcPh)Cl₂] and [PhSn(2AcPh)Cl₂], have been prepared with 2-acetylpyridine benzoyl hydrazone derivatives. In these compounds, the anionic hydrazone acts as a tridentate NNO-donor, leading to a distorted octahedral geometry around the tin atom. mdpi.com
Sb(III): Antimony(III) complexes have been synthesized with derivatives such as 2-acetylpyridine-4-nitroimidazolehydrazone, demonstrating the ligand's capacity to coordinate with p-block metals. ias.ac.in
Table 2: Coordination Complexes of this compound Derivatives with Heavier Transition Metals
| Metal Ion | Ligand Derivative | Ligand State | Coordination Geometry | Complex Formula Example |
|---|---|---|---|---|
| Pd(II) | This compound | Neutral | Square Planar (presumed) | [Pd(APH)Cl₂] |
| Ag(I) | 2-benzoylpyridine (B47108) benzoylhydrazone | Neutral | Not specified | [Ag(H₂BzPh)NO₃] |
| Hg(II) | 2-acetylpyridine (N-benzoyl)glycyl hydrazone | Neutral | Not specified | [Hg(2-ApBzGH)Cl]Cl |
| Sn(IV) | 2-acetylpyridine benzoyl hydrazone | Anionic | Distorted Octahedral | [BuⁿSn(2AcPh)Cl₂] |
| Sb(III) | 2-acetylpyridine-4-nitroimidazolehydrazone | Not specified | Not specified | — |
Table 3: Compound Names
| Abbreviation/Systematic Name | Full Compound Name |
|---|---|
| 2-ApBzGH | 2-Acetylpyridine (N-benzoyl)glycyl hydrazone |
| APH | This compound |
| HA2PNA | 2-Acetylpyridine-α-naphthoxyacetylhydrazone |
| APMBH | 2-Acetylpyridine-4'-methylbenzoyl hydrazone |
| H₂AcPh | 2-Acetylpyridine benzoyl hydrazone |
| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | Chloromonokis[2-acetylpyridine (N-benzoyl)glycyl hydrazone]diaquacopper(II) chloride |
| [Ni(2-ApBzGH)Cl(H₂O)₂]Cl | Chloromonokis[2-acetylpyridine (N-benzoyl)glycyl hydrazone]diaquanickel(II) chloride |
| [M(APMBH-H)₂] | Bis[2-acetylpyridine-4'-methylbenzoyl hydrazonato]metal(II) |
| [Pd(APH)Cl₂] | Dichloro(this compound)palladium(II) |
| [Ag(H₂BzPh)NO₃] | Nitrato(2-benzoylpyridine benzoylhydrazone)silver(I) |
| [Hg(2-ApBzGH)Cl]Cl | Chloromonokis[2-acetylpyridine (N-benzoyl)glycyl hydrazone]mercury(II) chloride |
| [BuⁿSn(2AcPh)Cl₂] | Dichloro(n-butyl)(2-acetylpyridine benzoyl hydrazonato)tin(IV) |
Complexation with Lanthanide and Actinide Metal Ions
The large ionic radii and high coordination numbers characteristic of lanthanide and actinide ions make them suitable for complexation with polydentate ligands like this compound derivatives.
Derivatives of this compound readily form stable complexes with lanthanide(III) ions. wisdomlib.org For instance, isostructural complexes of Lanthanum(III) and Cerium(III) have been synthesized using (E)-N'-[1-(2-pyridinyl)ethylidene]isonicotinohydrazone, a derivative of this compound. nih.gov In these complexes, with the general formula [Ln(HL)₂(NO₃)(CH₃OH)₂]·CH₃OH, the hydrazone ligand coordinates to the central metal ion as a deprotonated, anionic ligand through the enolic oxygen and azomethine nitrogen atoms. nih.gov
Similarly, studies on 2-benzoylpyridine acetyl hydrazone have yielded La(III) and Ce(III) complexes. ias.ac.in X-ray diffraction studies revealed a 12-coordinate environment for the lanthanum complex, [La(BPAH)₂(NO₃)₃], with a distorted icosahedron geometry. The cerium complex, [Ce(BPAH)₂(NO₃)(H₂O)₂]·2NO₃·H₂O, features a 10-coordinate central ion in a distorted bicapped square antiprism geometry. ias.ac.in Another study involving 2-acetylpyridine nicotinoylhydrazone (APNH) showed that the ligand acts as a neutral tridentate donor, coordinating via the pyridine nitrogen, azomethine nitrogen, and amido oxygen atoms to form complexes with the general formula [Ln(APNH)₂(NO₃)₂·nH₂O]. wisdomlib.org
| Lanthanide Ion | Ligand | Complex Formula | Coordination Number |
| La(III), Ce(III) | (E)-N'-[1-(2-pyridinyl)ethylidene]isonicotinohydrazone | [Ln(HL)₂(NO₃)(CH₃OH)₂]·CH₃OH | Not specified |
| La(III) | 2-Benzoylpyridine acetyl hydrazone | [La(BPAH)₂(NO₃)₃] | 12 |
| Ce(III) | 2-Benzoylpyridine acetyl hydrazone | [Ce(BPAH)₂(NO₃)(H₂O)₂]·2NO₃·H₂O | 10 |
| General Ln(III) | 2-Acetylpyridine nicotinoylhydrazone | [Ln(APNH)₂(NO₃)₂·nH₂O] | Not specified |
This compound derivatives also form well-defined complexes with the uranyl(VI) ion (UO₂²⁺). The reaction of 2-acetylpyridine-(2-amino-benzoylhydrazone) with uranyl nitrate results in the formation of a complex with the formula UO₂(L¹)(dmf)₂. scielo.brscielo.br In this structure, the uranyl ion's characteristic linear O=U=O axis is maintained, with the hydrazone and solvent molecules coordinating in the equatorial plane. researchgate.netscite.ai The hydrazone acts as a monodeprotonated, tridentate ligand, binding through one oxygen and two nitrogen atoms. scielo.brresearchgate.net The coordination sphere is completed by two oxygen atoms from dimethylformamide (dmf) solvent molecules, resulting in a distorted pentagonal-bipyramidal geometry around the uranium center. scielo.brscielo.br Other studies have also reported the formation of octahedral UO₂(2+) complexes with related hydrazone ligands. nih.govnih.gov
Structural Geometries of Metal Complexes
The coordination of this compound to metal centers gives rise to a variety of structural geometries, influenced by the metal ion's size, oxidation state, and coordination preferences.
Octahedral geometry is common for transition metal complexes of this compound derivatives. Electronic spectral data and magnetic moment values suggest octahedral configurations for Mn(II), Co(II), and Ni(II) complexes of 2-acetylpyridine-α-naphthoxyacetylhydrazone. nih.gov Similarly, uranyl(VI) complexes with certain hydrazide ligands have been found to possess an octahedral geometry. nih.gov In these arrangements, the metal ion is typically coordinated to two tridentate hydrazone ligands or a combination of hydrazone and other monodentate or bidentate ligands.
A square planar arrangement has been observed for a Cu(II) complex with 2-acetylpyridine-α-naphthoxyacetylhydrazone. nih.gov This geometry is characteristic of d⁸ and d⁹ metal ions like Ni(II) and Cu(II). A notable example is a Ni(II) complex with 2,6-diacetylpyridine (B75352) bis{[2-(hydroxyimino)propanoyl]hydrazone}, which features a slightly distorted square-planar N₄ coordination environment involving amide, azomethine, hydroxyimino, and pyridine nitrogen atoms. nih.gov
Distorted octahedral geometries are also frequently reported. iitk.ac.inrsc.orgmdpi.com Organotin(IV) complexes with 2-acetylpyridine benzoyl hydrazones adopt a distorted octahedral environment where the tin atom is coordinated to the tridentate anionic ligand, an organic group (n-butyl or phenyl), and two chloride ions. researchgate.net The UV spectra of some Cu(II) complexes are also indicative of a distorted octahedral geometry. ias.ac.in These distortions often arise from the steric constraints of the ligand or the Jahn-Teller effect, particularly in complexes of ions like Cu(II). iitk.ac.in
| Geometry | Metal Ion Example(s) | Ligand/Complex Example |
| Octahedral | Mn(II), Co(II), Ni(II), UO₂(VI) | [Ni(HA2PNA)₂]Cl₂ |
| Square Planar | Cu(II), Ni(II) | [Cu(A2PNA)]·H₂O |
| Distorted Octahedral | Sn(IV), Cu(II), Co(II) | [Sn(n-Bu)Cl₂(AcPh)] |
Square pyramidal geometry is another coordination mode adopted by metal complexes of hydrazones. wikipedia.org This geometry is common for five-coordinate complexes. For example, a VO(IV) complex with a hydrazone Schiff base ligand was found to have a square pyramidal geometry based on magnetic moment and spectral data. chemistryjournal.net
A pentagonal bipyramidal arrangement is particularly characteristic of larger metal ions, such as actinides and some first-row transition metals. acs.org As previously mentioned, the uranyl(VI) complex UO₂(L¹)(dmf)₂ exhibits a distorted pentagonal-bipyramidal coordination. scielo.brscielo.brresearchgate.net In this structure, the two axial positions are occupied by the uranyl oxygen atoms, while the five equatorial positions are filled by the N,N,O donor set of the hydrazone ligand and the oxygen atoms of two solvent molecules. scielo.brscielo.br Iron(III) complexes with a dihydrazone derived from 2,6-diacetylpyridine have also been shown to possess a pentagonal-bipyramidal complex cation. nih.gov
Factors Influencing Coordination Behavior and Complex Stability
The formation, stability, and structure of metal complexes with this compound are governed by several interconnected factors:
Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion are paramount. Larger ions like lanthanides and actinides favor higher coordination numbers, leading to geometries such as distorted icosahedrons or pentagonal bipyramids. ias.ac.inscielo.br First-row transition metals typically form four-, five-, or six-coordinate complexes with tetrahedral, square planar, square pyramidal, or octahedral geometries. nih.govias.ac.in
Ligand Structure and Donor Atoms: The coordination mode of the hydrazone is highly versatile. It can act as a neutral or deprotonated ligand. The presence of additional functional groups on the hydrazone backbone can introduce new donor atoms, altering the ligand's denticity and leading to different coordination modes, such as κ²N,N, κ³N,N,N, or κ³N,N,O. nih.gov This chelate effect, arising from the formation of stable five- or six-membered rings with the metal ion, significantly enhances complex stability. researchgate.net
pH of the Medium: The pH of the reaction medium plays a crucial role as it influences the deprotonation of the hydrazone ligand. The ligand can coordinate in its neutral keto form or, upon deprotonation at higher pH, in its anionic enol form. This change affects the charge of the resulting complex and the nature of the metal-ligand bond. researchgate.net
Solvent and Counter-ions: Coordinating solvents (like methanol (B129727) or dimethylformamide) can participate in the metal's primary coordination sphere, as seen in uranyl(VI) and lanthanide(III) complexes. nih.govscielo.br The choice of counter-ion (e.g., nitrate, chloride) can also influence the final structure and stoichiometry of the isolated complex.
Ligand Field Effects and Electronic Properties
The interaction between the d-orbitals of a central metal ion and the orbitals of the surrounding this compound ligands leads to the splitting of the d-orbitals, a phenomenon described by ligand field theory. The magnitude of this splitting and the resulting electronic properties of the complex are influenced by the geometry of the complex and the nature of the metal-ligand bonding. Electronic spectroscopy is a primary tool for probing these effects.
For instance, studies on transition metal complexes with 2-acetylpyridine (N-benzoyl)glycyl hydrazone have provided insights into their coordination environments. The electronic spectra of copper(II) complexes of this ligand suggest a distorted octahedral geometry. ias.ac.in In contrast, a cobalt(II) adduct of the same ligand exhibits spectral characteristics indicative of a tetrahedral geometry. ias.ac.in Nickel(II) complexes with this ligand have been found to possess an octahedral configuration, as inferred from their electronic spectral features. ias.ac.in
The Racah parameter (B'), which is a measure of the interelectronic repulsion within the d-orbitals of the metal ion, can be calculated from the electronic spectra of Co(II) and Ni(II) complexes. A significant decrease in the B' values for these complexes compared to the free ion suggests a considerable overlap between the metal and ligand orbitals, indicating a degree of covalent character in the metal-ligand bond. ias.ac.in
| Metal Ion | Ligand | Proposed Geometry | Key Electronic Transitions (cm⁻¹) | Racah Parameter (B') (cm⁻¹) |
|---|---|---|---|---|
| Cu(II) | 2-Acetylpyridine (N-benzoyl)glycyl hydrazone | Distorted Octahedral | Not explicitly provided | Not applicable |
| Co(II) | 2-Acetylpyridine (N-benzoyl)glycyl hydrazone | Tetrahedral | Not explicitly provided | Calculated |
| Ni(II) | 2-Acetylpyridine (N-benzoyl)glycyl hydrazone | Octahedral | Not explicitly provided | Calculated |
| Mn(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Octahedral | Not explicitly provided | Not applicable |
| Co(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Octahedral | Not explicitly provided | Not applicable |
| Ni(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Octahedral | Not explicitly provided | Not applicable |
| Cu(II) | 2-acetylpyridine-α-naphthoxyacetylhydrazone | Square Planar | Not explicitly provided | Not applicable |
Steric Effects of Ligand Substituents
The introduction of substituents onto the hydrazone backbone of this compound can exert significant steric influence on the coordination geometry of the resulting metal complexes. The size and position of these substituents can dictate the number of ligands that can coordinate to the metal center and can also favor certain geometries over others to minimize steric hindrance.
For example, the use of the relatively bulky 2,6-diacetylpyridine bis(acylhydrazone) ligands has been shown to stabilize uncommon coordination geometries in manganese(II) complexes. researchgate.net These ligands can lead to the formation of seven- or eight-coordinate Mn(II) complexes, a deviation from the more common six-coordinate octahedral geometry. researchgate.net The steric demands of the larger ligand framework can prevent the typical arrangement of six-coordinate complexes and instead promote higher coordination numbers.
In a study involving 2,6-diacetylpyridine bis(hydrazone) ligands bearing positively charged quaternary ammonium (B1175870) functionalities, it was found that Co(II), Zn(II), and Fe(III) complexes adopt a pentagonal-bipyramidal geometry, while the Cu(II) complex has a square-pyramidal geometry. researchgate.net The difference in the preferred geometry for the Cu(II) complex may be attributed to a combination of electronic effects (Jahn-Teller distortion) and the steric constraints imposed by the ligand.
The nature of the substituent can also influence the coordination mode of the ligand. For instance, in rhenium(I) carbonyl complexes, a hydrazone derived from 2-acetylpyridine and 2-hydroxybenzoic acid hydrazide coordinates in an Npyridine,N'-bidentate fashion. researchgate.net This coordination behavior is influenced by the steric profile of the entire ligand molecule.
| Ligand Substituent | Metal Ion | Resulting Coordination Geometry/Number | Observed Steric Influence |
|---|---|---|---|
| Bis(acylhydrazones) of 2,6-diacetylpyridine | Mn(II) | Seven- or Eight-coordinate | Stabilization of uncommon, higher coordination geometries. researchgate.net |
| 2,6-diacetylpyridine bis(hydrazone) with quaternary ammonium groups | Co(II), Zn(II), Fe(III) | Pentagonal-bipyramidal | Favors a seven-coordinate geometry. researchgate.net |
| 2,6-diacetylpyridine bis(hydrazone) with quaternary ammonium groups | Cu(II) | Square-pyramidal | Leads to a five-coordinate geometry, possibly due to electronic and steric factors. researchgate.net |
| 2-hydroxybenzoic acid hydrazide derivative | Re(I) | Octahedral (with N,N'-bidentate ligand) | Influences the specific bidentate coordination mode of the ligand. researchgate.net |
Solvent Effects on Coordination Geometry
The solvent in which a coordination complex is synthesized or recrystallized can play a crucial role in determining its final structure. Solvent molecules can coordinate directly to the metal center, act as templates around which the complex assembles, or influence the preferred coordination geometry through polarity and hydrogen bonding interactions.
A clear example of direct solvent participation in the coordination sphere is seen in a dioxouranium(VI) complex of 2-acetylpyridine-(2-aminobenzoylhydrazone). researchgate.net When this complex is recrystallized from dimethylformamide (DMF), two DMF molecules coordinate to the uranium center, resulting in a distorted pentagonal-bipyramidal coordination geometry. researchgate.net In this structure, the equatorial plane is occupied by the tridentate hydrazone ligand and the oxygen atoms from the two DMF molecules. researchgate.net This demonstrates that the choice of solvent can directly alter the composition and geometry of the coordination sphere.
Theoretical studies have also supported the idea that solvents can influence the geometry of these types of complexes. Solvent effects have been studied on optimized geometries, suggesting that the surrounding medium can impact the thermodynamically preferred structure. researchgate.net
While not a direct change in coordination geometry, solvatochromism, the change in the color of a solution of a compound with a change in solvent polarity, is another manifestation of solvent effects. This phenomenon is observed in some metal complexes and arises from the differential stabilization of the ground and excited electronic states of the complex by the solvent. This indicates a strong interaction between the solvent and the coordination complex, which can be a precursor to more direct effects on the coordination geometry.
| Complex System | Solvent | Observed Effect |
|---|---|---|
| Dioxouranium(VI) complex of 2-acetylpyridine-(2-aminobenzoylhydrazone) | Dimethylformamide (DMF) | Two DMF molecules coordinate to the uranium center, resulting in a distorted pentagonal-bipyramidal geometry. researchgate.net |
| Various transition metal complexes | Ethanol (B145695)/Methanol | Used as reaction media for the synthesis of various adduct and neutral complexes. ias.ac.in |
| Theoretical models of this compound complexes | Various | Solvent effects were studied on optimized geometries, indicating an influence on the preferred structure. researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of 2 Acetylpyridine Hydrazone and Its Complexes
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the coordination environment of 2-acetylpyridine (B122185) hydrazone.
The IR and Raman spectra of free 2-acetylpyridine hydrazone exhibit several characteristic bands that are crucial for its identification. The stretching vibration of the N-H group is typically observed in the region of 3300–3500 cm⁻¹ nih.gov. For instance, in a related hydrazone-pyridine compound, this vibration was recorded at 3380 cm⁻¹ in FTIR and 3383 cm⁻¹ in FT-Raman spectra nih.gov.
The azomethine group (C=N) stretching vibration is a key diagnostic peak, generally appearing in the 1520-1690 cm⁻¹ range wjir.org. In 2-(1-hydrazonoethyl)pyridine, this band is found at 1677 cm⁻¹ iiste.org. The spectrum may also show bands corresponding to the C=O stretching vibration, typically between 1655-1676 cm⁻¹, if the hydrazone exists in its keto form researchgate.net.
Vibrations associated with the pyridine (B92270) ring are also prominent. The C=N and C=C stretching vibrations within the pyridine ring are found in the 1430-1625 cm⁻¹ region elixirpublishers.com. Specifically, the pyridine ring breathing mode is an intense band that can be used for identification researchgate.net. The C-N stretching vibration of the pyridine ring is typically observed around 1298 cm⁻¹ iiste.org.
| Vibrational Mode | Typical Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| ν(N-H) | 3300–3500 | 3380 (FTIR), 3383 (FT-Raman) | nih.gov |
| ν(C=N) (azomethine) | 1520–1690 | 1677, 1599 | wjir.orgiiste.org |
| ν(C=O) | 1655–1676 | 1655-1676 | researchgate.net |
| Pyridine Ring (C=C, C=N) | 1430–1625 | 1595, 1561, 1480 | elixirpublishers.com |
| Pyridine Ring ν(C-N) | ~1300 | 1298 | iiste.org |
Changes in the vibrational spectra upon complexation provide direct evidence of the ligand's coordination sites. When this compound binds to a metal ion, significant shifts in the diagnostic bands are observed. A common coordination mode involves the nitrogen atom of the pyridine ring and the azomethine nitrogen atom ias.ac.in.
Coordination of the pyridine nitrogen is indicated by a shift in the pyridine in-plane deformation mode from around 620-625 cm⁻¹ to a higher frequency of 647-650 cm⁻¹ researchgate.net. Additionally, the pyridine C-N stretching band may shift to a higher frequency upon complexation iiste.org.
The involvement of the azomethine nitrogen in coordination is confirmed by a shift in the ν(C=N) band. This band typically shifts to a lower frequency (e.g., from 1677 cm⁻¹ to 1620 cm⁻¹) due to the reduction of electron density in the azomethine link upon donation of a lone pair of electrons to the metal ion iiste.org.
In cases where the hydrazone coordinates in its deprotonated (enolic) form, the ν(N-H) and ν(C=O) bands disappear from the spectra of the complexes researchgate.net. This is accompanied by the appearance of a new band attributed to a second C=N bond, confirming coordination of the anionic ligand researchgate.net. Furthermore, the formation of new, weaker bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, providing direct evidence of ligand-to-metal bond formation nih.gov.
| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference | Reference |
|---|---|---|---|---|
| Pyridine in-plane deformation | 620-625 | 647-650 (Higher) | Pyridine N coordination | researchgate.net |
| ν(C=N) (azomethine) | 1677 | 1620 (Lower) | Azomethine N coordination | iiste.org |
| ν(N-H) | ~3280 | Absent | Deprotonation and coordination | researchgate.net |
| ν(C=O) | ~1660 | Absent | Enolization and coordination | researchgate.net |
| New Bands | - | 400-600 | Formation of M-N/M-O bonds | nih.gov |
Electronic Spectroscopy (UV-Visible Spectroscopy)
UV-Visible spectroscopy provides valuable information about the electronic structure of this compound and its metal complexes by probing the electronic transitions between molecular orbitals.
The electronic spectrum of the free this compound ligand displays characteristic absorption bands in the ultraviolet region. These bands are typically assigned to π-π* and n-π* transitions. For 2-(1-hydrazonoethyl)pyridine (APH), two main bands are observed at approximately 235 nm and 290 nm, which are attributed to π-π* and n-π* transitions, respectively iiste.org. The π-π* transitions originate from the aromatic pyridine ring and the C=N chromophore, while the n-π* transition involves the non-bonding electrons on the nitrogen atoms iiste.orgresearchgate.net. The position and intensity of these bands can be sensitive to the polarity of the solvent researchgate.net. Some hydrazones exhibit a strong, broad band around 370 nm, which is considered to have significant charge transfer (CT) character researchgate.netnih.gov.
Upon complexation with metal ions, the electronic spectra often show new, intense absorption bands, or significant shifts in the ligand-based bands. These are typically assigned to charge transfer (CT) transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) in nature nih.gov.
In complexes of this compound, new bands appearing at longer wavelengths (e.g., 305 nm and 356 nm) are often assigned to LMCT transitions iiste.org. These transitions involve the transfer of an electron from a filled ligand-based orbital to an empty or partially filled metal d-orbital. The energy of these bands provides insight into the nature of the metal-ligand interaction. For instance, a clear difference in the spectral shift between the free ligand and its metal complexes is a strong indicator of LMCT bands nih.gov.
For complexes involving transition metals with partially filled d-orbitals, weaker absorption bands corresponding to d-d transitions can often be observed in the visible region of the spectrum. These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The position and number of these bands are indicative of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar) ias.ac.innih.gov. For example, the electronic spectra of certain Ni(II) and Cu(II) complexes of a this compound derivative were used to infer distorted octahedral geometries ias.ac.in. However, in some cases, these d-d transitions can be weak and obscured by the more intense charge transfer bands nih.gov.
In complexes with lanthanide ions, which have partially filled f-orbitals, very weak and sharp absorption bands corresponding to f-f transitions may be observed. The positions of these bands are largely independent of the ligand environment.
| Compound Type | Transition | Typical λmax (nm) | Assignment | Reference |
|---|---|---|---|---|
| Free Ligand | π-π | ~235 | Aromatic System | iiste.org |
| Free Ligand | n-π | ~290 | Azomethine Group | iiste.org |
| Metal Complexes | LMCT | 300-400 | Ligand → Metal Charge Transfer | iiste.orgnih.gov |
| Transition Metal Complexes | d-d | >400 (Visible Region) | Electronic transitions within metal d-orbitals | ias.ac.innih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. It provides detailed information about the molecular structure, electronic environment of atoms, and dynamic processes such as isomerism.
Proton and Carbon-13 NMR for Structural Elucidation and Isomerism
¹H and ¹³C NMR spectra are fundamental for confirming the identity and purity of newly synthesized hydrazones. The chemical shifts (δ) of the protons and carbons provide a map of the molecule's electronic structure. For instance, in a hydrazide-hydrazone derivative of acetylpyridine, characteristic signals for the methyl (CH₃), methylene (CH₂), and pyridyl groups, as well as the NH proton, are readily identified. The NH proton is typically observed as a downfield singlet which is exchangeable with D₂O mdpi.com.
A significant feature of hydrazones is the existence of E/Z configurational isomers around the C=N double bond. nih.govresearchgate.net These isomers can often be observed simultaneously in NMR spectra, presenting as two distinct sets of signals for the protons and carbons near the imine bond. The ratio of these isomers can be influenced by solvent, temperature, and photoirradiation. nih.govnih.gov The stabilization of one isomer over the other can be due to factors like intramolecular hydrogen bonding. nih.gov For example, the formation of an intramolecular hydrogen bond in the E-isomer can make its conversion to the Z-isomer more difficult. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to definitively distinguish between E and Z isomers by identifying protons that are close in space. reddit.com
Upon coordination to a metal ion, significant shifts in the NMR signals of the hydrazone ligand are observed. The pyridine carbon and proton signals, in particular, undergo shifts that indicate coordination through the pyridine nitrogen and the azomethine nitrogen, confirming the chelating nature of the ligand. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Nucleus | Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Cyanoacetylhydrazone of 3-acetylpyridine (B27631) | ¹H-NMR | CH₃ | 2.28 (s) | mdpi.com |
| CH₂ | 4.26 (s) | |||
| Pyridyl-H | 7.43-8.99 (m) | |||
| NH | 10.81 (s) | |||
| ¹³C-NMR | C=N | 168.1 | ||
| C=O | 169.8 | |||
| 2-acetylpyridine-ortho-fluoro-phenylhydrazone | ¹H-NMR | NH | 9.97, 10.1 (d) | researchgate.net |
| ¹³C-NMR | CH₃ | 21.1 |
Multinuclear NMR for Metal-Containing Systems (e.g., ¹¹³Cd, ¹¹⁹Sn)
For diamagnetic metal complexes, multinuclear NMR provides direct insight into the coordination environment of the metal center. The chemical shift of the metal nucleus is highly sensitive to the nature of the donor atoms, the coordination number, and the geometry of the complex.
Studies on cadmium(II) complexes with this compound derivatives have utilized ¹¹³Cd NMR spectroscopy. ias.ac.in The observed chemical shifts for the ¹¹³Cd nucleus allow for the characterization of the coordination sphere around the Cd(II) ion.
Similarly, for organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is a powerful tool. The chemical shift values in ¹¹⁹Sn NMR are indicative of the coordination number of the tin atom. For instance, distorted octahedral geometries around a tin(IV) center in complexes with 2-acetylpyridine benzoyl hydrazones have been established, where the hydrazone acts as a tridentate anionic ligand. researchgate.net
Table 2: Application of Multinuclear NMR in this compound Complexes
| Nucleus | Metal System | Information Obtained | Reference |
|---|---|---|---|
| ¹¹³Cd | Cadmium(II) complexes | Characterization of the Cd(II) coordination sphere. | ias.ac.in |
| ¹¹⁹Sn | Organotin(IV) complexes | Determination of coordination number and geometry around the Sn(IV) center. | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is an essential technique for studying metal complexes with unpaired electrons, such as those of Cu(II). The ESR spectra of copper(II) complexes of 2-acetylpyridine hydrazones provide valuable information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netnih.gov
Typically, the ESR spectra of these copper(II) complexes are isotropic at room temperature but show axial signals at low temperatures (e.g., 77 K) in solution. nih.gov The spectra are characterized by g-values, g∥ and g⊥. For many Cu(II)-hydrazone complexes, the observed trend is g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023). nih.gov This trend is indicative of an unpaired electron residing in the d(x²-y²) orbital of the copper(II) ion, which is characteristic of a tetragonally distorted octahedral or square planar geometry. researchgate.netnih.gov The in-plane sigma-bonding parameter (α²), calculated from the ESR data, can predict the covalent nature of the in-plane bonding between the copper ion and the ligand. ias.ac.in
Table 3: Typical ESR Spectral Parameters for Cu(II) Complexes of Hydrazones
| Parameter | Typical Value/Observation | Interpretation | Reference |
|---|---|---|---|
| g-tensor relationship | g∥ > g⊥ > 2.0023 | Unpaired electron in d(x²-y²) orbital. | nih.gov |
| Geometry | Axial symmetry | Distorted octahedral or square planar geometry. | researchgate.netnih.gov |
| Bonding Parameter (α²) | Calculated from g-values and hyperfine coupling constants | Indicates the degree of covalency in the metal-ligand bond. | ias.ac.in |
X-ray Diffraction Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Molecular Structure and Crystal Packing
Single crystal X-ray diffraction (SCXRD) analysis has been instrumental in elucidating the precise molecular structures of this compound and its metal complexes. mdpi.com For the free ligand, such as 2-acetylpyridine-salicyloylhydrazone, studies show an almost planar molecular structure, which is stabilized by intramolecular hydrogen bonds. researchgate.net The crystal packing is often dominated by intermolecular hydrogen bonding and other weak interactions. researchgate.net
Upon complexation, the hydrazone typically acts as a tridentate ligand, coordinating to the metal center through the pyridine nitrogen, the azomethine nitrogen, and a deprotonated enolic oxygen atom (NNO donor set). researchgate.net SCXRD studies have confirmed a variety of coordination geometries depending on the metal ion and other coordinating ligands:
Distorted Octahedral: Observed in tin(IV) and copper(II) complexes, where the tin(IV) is coordinated to the tridentate hydrazone, an organic group, and two chloride ions. researchgate.netceon.rs
Distorted Pentagonal-Bipyramidal: Found in a dioxouranium(VI) complex where the uranium center is coordinated to the tridentate hydrazone and two dimethylformamide molecules in the equatorial plane, with two axial oxo ligands. researchgate.net
Square Pyramidal/Trigonal Bipyramidal: Seen in some five-coordinate copper(II) complexes. researchgate.net
These structural analyses provide exact bond lengths and angles, confirming the mode of coordination and revealing details about intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the supramolecular assembly in the crystal lattice. researchgate.net
Table 4: Selected Crystallographic Data for this compound and its Complexes
| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-acetylpyridine-(2-aminobenzoylhydrazone) | - | - | Almost planar structure with intermolecular hydrogen bonds. | researchgate.net |
| UO₂(L)(dmf)₂ | U(VI) | Distorted pentagonal-bipyramidal | Tridentate monodeprotonated hydrazone ligand. | researchgate.net |
| [PhSn(2AcpNO₂Ph)Cl₂]·dmso | Sn(IV) | Distorted octahedral | Tridentate anionic ligand; trans chloride ions. | researchgate.net |
| [CuBr(HL)] (H₂L = 2-acetylpyridine-salicyloylhydrazone) | Cu(II) | Distorted square pyramidal | Tridentate deprotonated ligand. | researchgate.net |
| [CuL₂]Br₂ (L = 2,6-diacetylpyridine (B75352) bis(phenylhydrazone)) | Cu(II) | Distorted octahedral | Two tridentate ligand molecules. | ceon.rs |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a valuable technique used to confirm the crystalline nature of bulk synthesized materials and to identify the crystal phase. While SCXRD is performed on a single, perfect crystal, PXRD is applied to a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline solid.
For this compound complexes, PXRD patterns have been used to confirm that the synthesized products are crystalline and not amorphous. ias.ac.inresearchgate.net In some cases, the patterns can be indexed to determine the unit cell parameters and the crystal system, such as orthorhombic or tetragonal. ias.ac.in This is particularly useful when single crystals suitable for SCXRD cannot be grown. ias.ac.in
Table of Compound Names
| Abbreviation/Systematic Name |
|---|
| This compound |
| 2-acetylpyridine (N-benzoyl)glycyl hydrazone |
| 2-acetylpyridine benzoyl hydrazone |
| 2-acetylpyridine-ortho-fluoro-phenylhydrazone |
| 2-acetylpyridine phenoxyacetyl hydrazone |
| 2-acetylpyridine-(2-amino-benzoylhydrazone) |
| 2-acetylpyridine-salicyloylhydrazone |
| 2-acetyl pyridine derivative sulfonyl hydrazone |
| 2,6-diacetylpyridine bis(phenylhydrazone) |
| Cyanoacetylhydrazone of 3-acetylpyridine |
Elemental Analysis and Molar Conductivity Measurements
Elemental analysis serves as a fundamental technique to verify the empirical formula of newly synthesized this compound complexes. This method provides the percentage composition of elements such as carbon, hydrogen, nitrogen, and the metal within the complex. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula to ascertain the purity and stoichiometry of the compound.
In a study of transition metal complexes with 2-acetylpyridine (N-benzoyl) glycyl hydrazone (a derivative of this compound), elemental analyses were carried out for a series of complexes involving Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ias.ac.in The observed elemental compositions were found to be in close agreement with the calculated values for the proposed structures of the complexes, confirming the successful synthesis of the target molecules. For the ligand itself, the analytical data was: Found: C 64.74%; H 5.40%; N 18.88%. Calculated for C₁₀H₁₆N₄O₂: C 64.79%; H 5.40%; N 18.90%. ias.ac.in
Molar conductivity measurements are employed to determine the electrolytic nature of the complexes in solution. By dissolving the complex in a suitable solvent, typically dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring its molar conductance (ΛM), one can deduce whether the complex behaves as a non-electrolyte or an electrolyte (e.g., 1:1, 1:2 electrolyte). This information is crucial for understanding the coordination sphere of the metal ion and whether any ligands are present as counter-ions.
For instance, the molar conductance of several 2-acetylpyridine (N-benzoyl) glycyl hydrazone adducts was measured in a 10⁻³M DMSO solution. ias.ac.in The obtained values indicated that these adducts behave as 1:1 electrolytes, suggesting that one of the coordinated anions in the solid state dissociates in the solution. ias.ac.in In contrast, neutral complexes are expected to have significantly lower molar conductivity values, indicating their non-electrolytic nature.
The following tables summarize the elemental analysis and molar conductivity data for representative this compound derivative complexes.
Table 1: Elemental Analysis Data for Selected 2-Acetylpyridine (N-benzoyl) Glycyl Hydrazone Complexes ias.ac.in
| Complex | Found/Calculated | %M | %Cl | %N₂H₄ |
| [Mn(2-ApBzGH)Cl]Cl | Found | 13.00 | 16.80 | 7.55 |
| Calculated | 13.07 | 16.88 | 7.61 | |
| [Co(2-ApBzGH)Cl]Cl·2H₂O | Found | 12.50 | 15.00 | 6.80 |
| Calculated | 12.58 | 15.15 | 6.83 | |
| [Ni(2-ApBzGH)Cl(H₂O)₂]Cl | Found | 12.45 | 15.05 | 6.75 |
| Calculated | 12.51 | 15.12 | 6.82 | |
| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | Found | 13.30 | 14.90 | 6.70 |
| Calculated | 13.38 | 14.96 | 6.74 | |
| [Zn(2-ApBzGH)Cl]Cl | Found | 15.20 | 16.40 | 7.40 |
| Calculated | 15.25 | 16.53 | 7.46 | |
| [Cd(2-ApBzGH)Cl]Cl | Found | 22.70 | 14.30 | 6.45 |
| Calculated | 22.76 | 14.36 | 6.47 |
Note: 2-ApBzGH refers to 2-acetylpyridine (N-benzoyl) glycyl hydrazone.
Table 2: Molar Conductivity of Selected 2-Acetylpyridine (N-benzoyl) Glycyl Hydrazone Complexes in DMSO ias.ac.in
| Complex | Molar Conductivity (ΛM) in Ω⁻¹cm²mol⁻¹ |
| [Mn(2-ApBzGH)Cl]Cl | 40.5 |
| [Co(2-ApBzGH)Cl]Cl·2H₂O | 45.6 |
| [Ni(2-ApBzGH)Cl(H₂O)₂]Cl | 48.9 |
| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | 50.8 |
| [Zn(2-ApBzGH)Cl]Cl | 42.3 |
| [Cd(2-ApBzGH)Cl]Cl | 38.7 |
Note: 2-ApBzGH refers to 2-acetylpyridine (N-benzoyl) glycyl hydrazone.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide valuable insight into the electronic structure of transition metal complexes of this compound. This technique is used to determine the number of unpaired electrons in the metal center, which in turn helps in elucidating the geometry and bonding within the complex. The effective magnetic moment (μeff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).
The room temperature magnetic moments of this compound complexes can distinguish between high-spin and low-spin configurations and can often suggest the coordination geometry. For example, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9-3.4 B.M., while square planar Ni(II) complexes are typically diamagnetic (μeff ≈ 0). Similarly, octahedral Co(II) complexes usually exhibit magnetic moments between 4.3-5.2 B.M., whereas tetrahedral Co(II) complexes have moments in the range of 4.2-4.8 B.M.
For a series of 2-acetylpyridine (N-benzoyl) glycyl hydrazone complexes, magnetic susceptibility measurements were carried out at room temperature. ias.ac.in The magnetic moment data, in conjunction with electronic spectral data, were used to propose the geometries of the complexes. nih.gov For instance, the magnetic moments of Ni(II) complexes were consistent with an octahedral geometry. ias.ac.in
The table below presents the effective magnetic moments for a selection of this compound derivative complexes.
Table 3: Effective Magnetic Moments (μeff) of Selected 2-Acetylpyridine (N-benzoyl) Glycyl Hydrazone Complexes at Room Temperature ias.ac.in
| Complex | μeff (B.M.) |
| [Mn(2-ApBzGH)Cl]Cl | 5.95 |
| [Co(2-ApBzGH)Cl]Cl·2H₂O | 4.55 |
| [Ni(2-ApBzGH)Cl(H₂O)₂]Cl | 3.15 |
| [Cu(2-ApBzGH)Cl(H₂O)₂]Cl | 1.85 |
| [Co(2-ApBzGH-H)₂] | 3.80 |
| [Ni(2-ApBzGH-H)(OH)(H₂O)₂] | 3.20 |
| [Cu(2-ApBzGH-H)(OH)(H₂O)₂] | 1.90 |
Note: 2-ApBzGH refers to 2-acetylpyridine (N-benzoyl) glycyl hydrazone.
Theoretical and Computational Studies on 2 Acetylpyridine Hydrazone Systems
Solvent Effect Modeling
Theoretical and computational modeling is a crucial tool for understanding how the surrounding solvent environment influences the behavior of 2-acetylpyridine (B122185) hydrazone and its derivatives. The polarity of the solvent can significantly affect the molecule's conformational stability, electronic structure, and spectroscopic properties. To simulate these effects, computational chemists primarily employ methods based on Density Functional Theory (DFT) in conjunction with continuum solvation models. rsc.org
The most common of these models are the Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (CPCM). nih.gov In this approach, the solute molecule is placed within a cavity in a continuous medium that represents the solvent, characterized by its dielectric constant. This method allows for the calculation of changes in the molecule's properties, such as total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), as a function of solvent polarity. rsc.orgresearchgate.net
Studies on related hydrazone systems demonstrate the utility of this approach. For example, theoretical investigations on benzimidazole (B57391) hydrazide-hydrazone conformers have shown that stability is solvent-dependent. In both the gas phase and in a polar aprotic solvent like Dimethyl Sulfoxide (B87167) (DMSO), the E-synperiplanar conformer was found to be the most stable, as determined by its lower Gibbs free energy. researchgate.net Furthermore, the dipole moment of hydrazone derivatives has been observed to increase significantly upon electronic excitation, a phenomenon that can be both modeled computationally and determined experimentally through solvatochromic methods, which analyze shifts in UV-visible absorption and fluorescence spectra across a range of solvents. researchgate.net Such studies typically reveal that polar solvents tend to stabilize more polar forms of the molecule.
Noncovalent Interaction Analysis (e.g., π-π Stacking)
Noncovalent interactions are fundamental forces that dictate the supramolecular assembly and crystal packing of 2-acetylpyridine hydrazone systems. These weak interactions, which include hydrogen bonds and π-π stacking, are crucial for understanding the solid-state structure and properties of the compound. Computational methods provide deep insights into the nature and relative importance of these interactions.
For instance, a detailed Hirshfeld surface analysis was performed on a copper(II) complex of a 2-acetyl pyridine (B92270) derivative sulfonyl hydrazone, which provides a close model for the types of interactions expected for this compound itself. mdpi.com The study quantified the percentage contribution of various intermolecular contacts to the molecular surface, highlighting the predominance of hydrogen-based contacts.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 2-Acetyl Pyridine Sulfonyl Hydrazone Derivative Complex mdpi.com
| Interatomic Contact Type | Contribution (%) | Description of Interaction |
|---|---|---|
| H···H | 47.4% | Represents contacts between hydrogen atoms, indicating significant van der Waals forces. |
| C···H / H···C | 25.8% | Involves interactions between carbon and hydrogen atoms, typical of weak C–H···π or van der Waals contacts. |
| O···H / H···O | 17.4% | Corresponds to hydrogen bonding involving oxygen atoms, a key directional interaction. |
| N···H / H···N | 8.0% | Indicates hydrogen bonding or other close contacts involving nitrogen atoms. |
This quantitative analysis reveals that H···H and C···H contacts are the most significant, collectively accounting for over 73% of the interactions and playing a primary role in the crystal packing. mdpi.com
π-π stacking is another critical noncovalent interaction that can occur in aromatic systems like this compound, where the pyridine ring can interact with adjacent aromatic rings. These interactions are characterized by the face-to-face or offset stacking of the π-systems. The strength and geometry of these interactions can be evaluated through crystal structure analysis and computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. nih.gov
X-ray diffraction studies of related hydrazone-pyridine compounds have identified weak π–π stacking interactions that contribute to the formation of a three-dimensional supramolecular network. In one such structure, the centroid-to-centroid distances between interacting aromatic rings were found to be 4.164 Å and 4.305 Å, which are characteristic distances for dispersive π-π interactions. While strong π-π stacking typically occurs at distances around 3.5 Å, longer distances still indicate a significant cohesive role in the crystal lattice. The analysis of these noncovalent forces is essential for crystal engineering and understanding the material properties of this compound systems.
Academic Research Applications of 2 Acetylpyridine Hydrazone and Its Metal Complexes
Catalysis in Organic Reactions
Metal complexes of 2-acetylpyridine (B122185) hydrazone and related structures serve as effective catalysts in several organic transformations. The ligand's ability to stabilize metal centers in various oxidation states and create specific coordination environments is crucial for catalytic activity. Research in this area explores how modifying the hydrazone structure or the coordinated metal ion can tune the catalyst's reactivity and selectivity for specific reactions.
Oxidation and Other Transformative Reactions
The catalytic prowess of metal complexes involving pyridine-based ligands extends to important oxidation reactions. Pyridine (B92270) derivatives are known to form stable complexes with metals like copper(II) and zinc(II), which are frequently employed in catalytic oxidation processes.
A notable example, while not 2-acetylpyridine hydrazone itself, involves a structurally related ligand, di-2-pyridyl ketone azine. In a unique metal-ion-assisted transformation, this ligand was used to create a dinuclear gadolinium(III) complex. This complex demonstrated catalytic activity in the oxidation of styrene, utilizing hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH) as oxidants. acs.org This research highlights the potential of pyridine-based nitrogen ligands to facilitate oxidation catalysis, a field where the development of efficient and selective catalysts is of significant interest. acs.org The study of such reactions provides a basis for exploring the catalytic capabilities of this compound complexes in similar oxidative transformations.
Analytical Chemistry and Chemical Sensing
In analytical chemistry, this compound and its derivatives are highly valued for their role in developing new methods for chemical detection and quantification. Their ability to form distinctly colored or fluorescent complexes with specific ions makes them excellent candidates for chromogenic and fluorogenic sensors.
Development of Chromogenic Reagents for Spectrophotometric Determination
The formation of metal complexes with this compound derivatives often results in significant changes in their electronic absorption spectra, a property that is exploited for the spectrophotometric determination of metal ions. The intense colors of these complexes are due to electronic transitions, such as ligand-to-metal charge transfer, which can be measured using UV-Visible spectroscopy.
A study on a novel hydrazone ligand derived from 2-acetylpyridine, specifically N-(benzo[d]thiazol-2-yl)-3-oxo-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)propanamide, and its complexes with VO(II), Cu(II), and Cd(II) illustrates this principle. The free ligand is yellowish-white, but upon complexation, its UV-Visible spectrum changes. acs.org The spectrum of the free ligand shows distinct inter-ligand transition bands (n → σ, π → π, and n → π*), and the formation of the metal complex introduces new charge-transfer bands. acs.orgwisdomlib.org For instance, the VO(II) complex exhibited a d-d transition band at 19,685 cm⁻¹, which, along with magnetic moment data, helped to determine its square pyramidal geometry. acs.org Such well-defined spectral properties allow for the quantitative analysis of the metal ions in solution.
Similarly, lanthanide(III) complexes with 2-acetylpyridine nicotinoylhydrazone have been characterized using electronic spectroscopy, which confirmed the presence of charge transfer transitions. wisdomlib.org The interaction of these complexes with calf thymus DNA (CT-DNA) was monitored by observing changes in absorbance (hypochromism) and shifts in the absorption maxima, demonstrating the utility of these complexes as spectroscopic probes in biological systems. wisdomlib.org
| Compound/Complex | Spectroscopic Method | Key Observation | Application |
| VO(II) complex with a this compound derivative | UV-Visible Spectroscopy | Appearance of a d-d transition band at 19,685 cm⁻¹ | Structural characterization and potential for quantitative analysis |
| Lanthanide(III) complexes with 2-acetylpyridine nicotinoylhydrazone | Electronic Absorption Spectroscopy | Hypochromism and bathochromic shift upon DNA addition | Probe for DNA interaction and binding studies |
Detection and Separation of Metal Ions and Anions
Beyond quantification, this compound complexes are instrumental in the selective detection of ions. The design of the ligand can be tailored to achieve high selectivity for a particular metal ion or anion, leading to the development of specialized chemical sensors.
An excellent example is the use of a copper(II) complex which acts as a highly selective colorimetric probe for the azide (B81097) (N₃⁻) ion. This complex undergoes a distinct change in both its color and fluorescence emission profile specifically in the presence of azide, allowing for its visual and instrumental detection. researchgate.net The detection limit using UV-Vis spectroscopy was found to be 10 µM, and an even more sensitive 1 µM using fluorescence methods. researchgate.net This capability can be practically applied using paper strips for in-solution detection or even by mechanical grinding in the solid state. researchgate.net
Furthermore, related compounds have been investigated for their ion-sensing properties in polymer membrane ion-selective electrodes. These sensors showed reversible, Nernstian responses to alkali and alkaline earth metals (Groups 1 and 2), with a particularly high selectivity for the cesium cation (Cs⁺). lookchem.com This demonstrates the potential for incorporating this compound-based compounds into electronic sensing devices for real-time monitoring of specific metal ions. The principle of selective binding is fundamental to developing methods for the separation of metal ions from complex mixtures. lookchem.com
| Sensor System | Target Analyte | Method of Detection | Key Feature |
| Cu(II) complex of CUC-P | Azide ion (N₃⁻) | Colorimetric & Fluorometric | High selectivity, rapid response, solid-state detection |
| Polymer membrane ion-selective electrode with related compounds | Group 1 & 2 metals | Potentiometry | High selectivity for Cesium (Cs⁺) |
Luminescent Probes and Molecular Sensors
The versatile chemical structure of this compound and its derivatives makes them excellent candidates for the development of luminescent probes and molecular sensors. These compounds can be readily synthesized through a condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative, allowing for the straightforward incorporation of various fluorophores and chelation units. This synthetic flexibility enables the creation of highly specific sensors tailored for detecting a wide range of analytes, particularly toxic metal ions such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺.
Hydrazone-based fluorescent sensors typically operate via two main mechanisms: "turn-on" sensing, where fluorescence intensity increases upon binding to the target analyte, or "turn-off" sensing, where the fluorescence is quenched. This response is triggered by the binding of the target analyte to the chelation site of the hydrazone sensor. For example, a BODIPY-substituted hydrazine was developed as a "turn-on" fluorescent probe for formaldehyde, exhibiting a greater than 900-fold increase in fluorescence upon reacting to form a hydrazone. Some sophisticated sensor designs are capable of detecting multiple analytes; for instance, a benzoxazole–hydrazone sensor has been shown to selectively detect and distinguish between Cr³⁺, Al³⁺, and Fe³⁺ in aqueous solutions.
The applicability of these sensors extends to biological systems. Due to their cell permeability, they can be used for bioimaging and monitoring metal ions within living cells. A pyrene-appended bipyridine hydrazone ligand, for instance, has been successfully used to sense copper(II) ions in Vero cells. Similarly, a carbazole (B46965) and coumarin-based hydrazone derivative has been applied as a fluorescent probe to detect Cu²⁺ in Hela cells. The high sensitivity, low detection limits (often in the nanomolar range), and rapid analysis times make these hydrazone-based sensors powerful tools in environmental monitoring and for studying the role of toxic metals in human health.
Materials Science and Engineering Applications
Components in Light Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSC)
Derivatives of hydrazone, including those related to 2-acetylpyridine, have been recognized for their potential in optoelectronic applications. Their π-conjugated electronic structures are suitable for use in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). In the context of OLEDs, achieving multicolor emissions from a single molecule is a significant area of research, and hydrazone-based compounds have been investigated for this purpose. For example, sky-blue thermally activated delayed fluorescence molecules based on pyridine-substituted acridone (B373769) have been developed, achieving excellent external quantum efficiencies of up to 26.8% in OLEDs.
In the field of solar energy, hydrazone derivatives have been synthesized and evaluated as chemical sensitizers for DSSCs. These dyes possess a good π-system, which is crucial for efficient light absorption and sensitization of semiconductor oxides like TiO₂. Research has demonstrated the use of hydrazonoyl-based derivatives as sensitizers in DSSCs. Furthermore, hydrazone dyes have been employed as passivators in perovskite solar cells. An organic dye, Th-azi-Pyr, when used as an additive, slowed crystal growth and reduced grain boundary defects in the perovskite film. This modification led to an improved power conversion efficiency of 19.27% compared to 15.33% in the control device and enhanced stability against moisture.
Precursors for Nanomaterial Synthesis
Metal complexes of this compound and its derivatives can serve as valuable precursors for the synthesis of nanomaterials. The thermal decomposition of these coordination complexes offers a viable route to produce metal oxide nanoparticles. Thermal gravimetric analysis (TGA) of various metal-hydrazone complexes reveals that they decompose at specific temperatures, often leaving behind metal oxides as the final residual product.
For example, studies on the thermal behavior of Co(II), Ni(II), and Cu(II) complexes of anilino-p-chlorophenylglyoxime, a related compound class, showed that pyrolytic decomposition results in metal oxides as the final products. Similarly, thermal analysis of complexes derived from a hydrazone of thiosemicarbazide (B42300) and various transition metals confirmed that the decomposition process concludes with the formation of the corresponding metal oxide. This property indicates that by carefully selecting the metal center and the hydrazone ligand, and by controlling the conditions of the thermal decomposition (calcination), it is possible to synthesize specific metal oxide nanomaterials with desired properties. This method represents a straightforward approach to materials synthesis, leveraging the structural framework of the coordination complex to guide the formation of the final nanostructure.
Corrosion Inhibition Studies
This compound derivatives have been extensively investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. ias.ac.inchemistryjournal.net The efficacy of these organic compounds is attributed to the presence of heteroatoms (nitrogen and oxygen), the azomethine group (-C=N-), and aromatic rings in their structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier against the corrosive medium. nih.gov
Electrochemical studies, such as potentiodynamic polarization, have shown that these hydrazone derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. chemistryjournal.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the steel. chemistryjournal.net Research has demonstrated high inhibition efficiencies for various derivatives. For instance, 2-Acetyl Pyridine nicotinic acid hydrazone (2-APN) showed an inhibition efficiency of 96.5% for mild steel in 1 M HCl at a concentration of 2 mM. ias.ac.in Another study found that a hydrazone derivative, MeHDZ, achieved a remarkable inhibition efficiency of 98% for N80 steel in 15 wt.% HCl. nih.gov
The protective layer formed by the inhibitor has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). Images of mild steel surfaces treated with hydrazone inhibitors show a smoother surface with fewer pits compared to untreated samples exposed to the acidic solution. ias.ac.in
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2-Acetyl Pyridine nicotinic acid hydrazone (2-APN) | Mild Steel | 1 M HCl | 2 mM | 96.5% | ias.ac.in |
| 2-acetylpyrazine | Mild Steel | 1 M HCl | 1.0 mM | 92.7% | nih.gov |
| MeHDZ | N80 Steel | 15 wt.% HCl | 5 × 10⁻³ mol/L | 98% | nih.gov |
| HHDZ | N80 Steel | 15 wt.% HCl | 5 × 10⁻³ mol/L | 94% | nih.gov |
| HYD-3 | Mild Steel | 1.0 M HCl | 5 × 10⁻³ M | 90% | chemistryjournal.net |
Mechanistic Investigations of Biological Interactions (In Vitro Studies)
DNA Binding and Cleavage Mechanisms
Metal complexes featuring this compound and its related ligands are of significant interest in medicinal chemistry due to their ability to interact with biological macromolecules like DNA. These interactions are crucial for their potential application as therapeutic agents. In vitro studies using techniques such as UV-Visible spectrophotometry and fluorescence spectroscopy have been employed to investigate the binding of these complexes to calf thymus DNA (CT-DNA).
The binding studies suggest that these complexes interact with DNA primarily through non-covalent modes, such as groove binding or moderate intercalation between the DNA base pairs. researchgate.net The specific mode and strength of the binding are influenced by the nature of the metal ion and the substituents on the hydrazone ligand. For example, in a study of bivalent transition metal complexes with 2-acetylpyridine isonicotinoylhydrazone, the nickel(II) complex was found to bind more strongly to DNA than the cobalt(II), copper(II), or zinc(II) complexes. researchgate.net The binding constants (Kb), which quantify the affinity of the complex for DNA, are generally found to be in the order of 10³ to 10⁴ M⁻¹, indicating a moderate level of interaction, typically weaker than classical intercalators like ethidium (B1194527) bromide. researchgate.net
| Complex/Ligand | DNA Type | Binding Constant (Kb) (M⁻¹) | Proposed Binding Mode | Reference |
|---|---|---|---|---|
| Ni(APINH)₂ | CT-DNA | Higher affinity than Co, Cu, Zn complexes | Not Specified | researchgate.net |
| Copper(II) hydrazone complexes | CT-DNA | Slightly more effective binding than pristine hydrazones | Groove binding or moderate intercalation | researchgate.net |
| Acridine-DNA complex 3b (-F) | CT-DNA | 3.18 × 10³ | Intercalation |
Beyond simple binding, certain metal complexes of hydrazones, particularly those with copper(II), have demonstrated the ability to induce DNA cleavage. This cleavage is often oxidative, meaning it involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose sugar or the nucleobases of the DNA, leading to strand scission. Studies with copper(II) complexes of pyridine-pyrazole-containing ligands have shown that they can convert supercoiled (form I) DNA into the nicked, relaxed form (form II), and in some cases, further to the linear form (form III), confirming their DNA cleavage activity. The oxidative nature of this process is often confirmed by experiments using radical scavengers, which can inhibit the cleavage activity.
Protein (e.g., BSA) Binding Interactions
The interaction of hydrazone compounds and their metal complexes with serum albumins, such as Bovine Serum Albumin (BSA), is a critical area of research for understanding their pharmacokinetic properties. While direct studies on this compound are not extensively detailed in the provided context, research on structurally similar hydrazone derivatives provides significant insights into the binding mechanisms.
For instance, studies on Di-2-pyridylketone-2-pyridine carboxylic acid hydrazone (DPPCAH) and its copper complex reveal that these molecules can bind to BSA. nih.gov Spectroscopic methods, particularly fluorescence quenching, are instrumental in demonstrating this binding. The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is quenched upon interaction with these ligands. This quenching can occur through either a static mechanism, involving the formation of a ground-state complex between the ligand and the protein, or a dynamic mechanism involving collisional quenching. For many hydrazone-BSA interactions, a static quenching mechanism is observed. mdpi.com
The binding affinity is quantified by the binding constant (Kb). For DPPCAH, the association constant with BSA was found to be significant, though it was greater than that of its copper complex. nih.gov This suggests that the free ligand may have a higher affinity for the protein than its metal complex, a factor that could influence its biological activity. nih.gov
Circular dichroism (CD) spectroscopy is another powerful tool used to investigate conformational changes in the protein upon ligand binding. Studies have shown that hydrazone complexes can induce slight changes in the secondary structure of BSA. nih.gov Furthermore, molecular docking and Förster Resonance Energy Transfer (FRET) studies help to identify the specific binding sites on BSA, often within the hydrophobic pockets of subdomains, and to determine the proximity of the bound ligand to tryptophan residues like Trp-213. mdpi.com The binding is typically driven by a combination of forces, including hydrogen bonding and van der Waals interactions. researchgate.net
Understanding these interactions is crucial, as the binding of a compound to serum albumin can affect its distribution, metabolism, and efficacy. A strong affinity for BSA might lead to lower cytotoxic activity, as the protein can act as a carrier and reduce the concentration of the free, active compound. nih.gov
Table 1: Methodologies for Studying Protein-Ligand Interactions
| Technique | Information Obtained |
|---|---|
| Fluorescence Spectroscopy | Binding mechanism (static/dynamic), binding constants, number of binding sites. |
| Circular Dichroism (CD) | Conformational changes in the protein's secondary structure. |
| Molecular Docking | Prediction of binding sites, binding energy, and specific intermolecular interactions. |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Acetylcholinesterase)
Derivatives of this compound have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). nih.govsemanticscholar.org These enzymes play crucial roles in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for conditions like Parkinson's and Alzheimer's disease. semanticscholar.org
Specifically, (thiazol-2-yl)hydrazone derivatives of 2-acetylpyridine have demonstrated significant inhibitory effects on both isoforms of human monoamine oxidase, hMAO-A and hMAO-B. nih.gov Many of these compounds exhibit inhibitory activity in the low micromolar to high nanomolar range. nih.govsemanticscholar.org Structure-activity relationship studies have revealed that the pyridine ring linked to the hydrazone nitrogen is a key feature for this inhibitory activity. semanticscholar.org Some derivatives show selectivity for the hMAO-B isoform, which is a desirable characteristic for treating Parkinson's disease. nih.govnih.gov
The most potent hMAO-B inhibitors from these series have also been evaluated for their ability to inhibit acetylcholinesterase (AChE). nih.govresearchgate.net Certain compounds have shown promising activity against AChE in the low micromolar range, suggesting that this chemical scaffold could be developed into multi-target drugs for neurodegenerative diseases. nih.govsemanticscholar.org The dual inhibition of both MAO-B and AChE is considered a highly valuable strategy for managing the complex pathologies of these conditions. nih.gov
Molecular modeling and docking studies have been employed to understand the interactions between these hydrazone derivatives and the active sites of the enzymes. semanticscholar.org These computational studies help to rationalize the observed structure-activity relationships and guide the design of new, more potent inhibitors. nih.gov The reversibility of the enzyme inhibition is another important aspect that has been investigated, with some derivatives showing a reversible mechanism of action. nih.gov
Table 2: Enzyme Inhibition Data for Acetylpyridine Hydrazone Derivatives
| Enzyme Target | Derivative Class | Observed Activity | Significance |
|---|---|---|---|
| Monoamine Oxidase (MAO-A & MAO-B) | (Thiazol-2-yl)hydrazones of 2-acetylpyridine | Inhibition in the nanomolar to low micromolar range; some selective for MAO-B. nih.govsemanticscholar.org | Potential treatment for Parkinson's disease and depression. nih.gov |
Cellular Cytotoxicity Mechanisms in Vitro (e.g., Reactive Oxygen Species Generation, Apoptosis Pathways in Cell Lines)
The cytotoxic effects of this compound and its metal complexes against cancer cells are often linked to their ability to induce oxidative stress and trigger programmed cell death, or apoptosis. nih.gov
A key mechanism is the generation of Reactive Oxygen Species (ROS) within the cancer cells. Studies on 2-acetylpyridine acetylhydrazone and its copper(II) complex have shown that these compounds can significantly increase the levels of intracellular ROS. nih.govresearchgate.net This elevation in ROS can overwhelm the cellular antioxidant defense systems, leading to damage of vital cellular components like DNA, proteins, and lipids, ultimately causing cell death. nih.gov The copper complex, in particular, has been shown to induce higher levels of ROS compared to the free hydrazone ligand in glioma cell lines. nih.gov
The induction of ROS is often a precursor to apoptosis. Morphological changes associated with apoptosis, such as cell rounding, shrinkage, and the formation of apoptotic bodies, have been observed in human glioblastoma cells treated with these compounds. nih.govresearchgate.net Nuclear staining techniques can further reveal nuclear condensation and fragmentation, which are hallmarks of apoptosis. researchgate.net
The cytotoxic potency of these compounds can be influenced by the p53 status of the cancer cells. For example, 2-acetylpyridine acetylhydrazone has shown greater potency against p53 mutant glioma cells (T98) than against p53 wild-type cells (U87). nih.gov Conversely, its copper complex was more active against the wild-type cells, indicating that the metal complex may engage different or additional cell death pathways. nih.gov This differential activity highlights the complexity of the cytotoxic mechanisms and suggests that these compounds could be tailored for specific cancer types.
Investigation of Antimicrobial Mechanisms in Vitro (against bacterial and fungal strains)
Hydrazones and their metal complexes are a well-established class of compounds with a broad spectrum of antimicrobial activity. mdpi.comresearchgate.net Metal complexes of this compound derivatives have been screened for their activity against various pathogenic bacterial and fungal strains. longdom.org
The antimicrobial action of these compounds is often enhanced upon chelation with a metal ion. researchgate.net This increased activity is explained by Overtone's concept and Tweedy's chelation theory. According to these theories, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. researchgate.net This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of the microbial cell membrane, allowing it to reach and disrupt intracellular targets more effectively. researchgate.net
Once inside the cell, the metal complex can interfere with various cellular processes. Potential mechanisms of action include:
Inhibition of Enzyme Activity: The complex can bind to the active sites of enzymes, blocking their function and disrupting essential metabolic pathways. researchgate.net
Interference with DNA Processes: Some metal complexes can bind to DNA, inhibiting replication and transcription, which are vital for microbial growth and survival. longdom.org
Disruption of Cellular Respiration: The redox properties of the metal ion in the complex can interfere with the electron transport chain, leading to impaired energy production.
Protein Synthesis Inhibition: The compounds may also inhibit the synthesis of proteins necessary for microbial viability. researchgate.net
Studies on the metal complexes of 2-acetylpyridine isonicotinoylhydrazone have demonstrated activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumonia). longdom.org The specific activity can vary depending on the metal ion, with copper complexes often showing particularly high antibacterial activity. longdom.org The activity of hydrazone derivatives has been noted even against multidrug-resistant strains, highlighting their potential as new chemotherapeutic agents. researchgate.netchemrxiv.org
Iron Chelation Mechanisms and Interactions with Bio-relevant Metal Ions
2-Acetylpyridine hydrazones belong to a class of aroylhydrazone chelators that are effective at binding iron and other biologically relevant metal ions. nih.gov Their ability to chelate iron is a key aspect of their biological activity, particularly their antiproliferative effects against cancer cells, as iron is an essential nutrient for cell proliferation. nih.govnih.gov
These hydrazone ligands are often tridentate, meaning they can bind to a metal ion at three points, forming stable complexes. nih.gov Unlike some other iron chelators, many hydrazone analogues show a preference for binding iron in its +2 oxidation state (Fe(II)) rather than the +3 state (Fe(III)). nih.gov This is significant because it allows them to intercept iron after it has been released from transferrin within the cell, a process that involves the reduction of Fe(III) to Fe(II). nih.gov
The mechanism of iron mobilization by these chelators is influenced by their physicochemical properties, such as hydrophobicity. nih.gov A sufficient degree of lipophilicity is necessary for the chelator to permeate cell membranes and access intracellular iron pools. nih.gov Once inside the cell, they can form neutral, lipophilic complexes with Fe(II), which can then be transported out of the cell. nih.gov
Furthermore, the redox properties of the resulting iron complexes play a crucial role in the antiproliferative activity of some hydrazone chelators. nih.gov The iron complexes can participate in Fenton-like reactions, leading to the generation of toxic free radicals, such as hydroxyl radicals. nih.gov This redox cycling and subsequent generation of ROS contribute significantly to the cytotoxic effects observed in cancer cells. The structure of the hydrazone can be modified to "tune" the redox potential of the iron complex, thereby modulating its biological efficacy. nih.gov
Table 3: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Bovine Serum Albumin | BSA |
| Di-2-pyridylketone-2-pyridine carboxylic acid hydrazone | DPPCAH |
| Monoamine Oxidase | MAO |
| Acetylcholinesterase | AChE |
| 2-Acetylpyridine acetylhydrazone | - |
| Reactive Oxygen Species | ROS |
Future Perspectives and Research Directions in 2 Acetylpyridine Hydrazone Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of 2-acetylpyridine (B122185) hydrazone and its derivatives has traditionally relied on the condensation reaction between 2-acetylpyridine and a corresponding hydrazine (B178648). While effective, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies.
A primary direction is the adoption of green chemistry principles. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) are also key areas of investigation. rsc.org The development of novel catalytic systems, such as the use of Lewis acids or solid-supported catalysts, could offer pathways to milder reaction conditions and easier product purification. For instance, a patent describes a multi-step synthesis for 2-acetylpyridine itself, highlighting the industrial interest in optimizing the production of key precursors. google.com The synthesis of hydrazide-hydrazone derivatives from cyanoacetyl hydrazine and 3-acetylpyridine (B27631) has been reported, indicating a modular approach to creating diverse structures. nih.govresearchgate.netsemanticscholar.orgmdpi.com Future methodologies will likely focus on one-pot syntheses and multicomponent reactions to construct complex hydrazone derivatives with high atom economy.
Table 1: Comparison of Synthetic Methodologies for Hydrazone Derivatives
| Methodology | Advantages | Future Research Focus |
|---|---|---|
| Conventional Refluxing | Well-established, reliable | Greener solvents, energy efficiency |
| Microwave-Assisted | Rapid reaction times, higher yields | Broader substrate scope, scalability |
| Catalytic Methods | Milder conditions, improved selectivity | Reusable catalysts, novel catalyst design |
| Solvent-Free Reactions | Reduced waste, simplified workup | Applicability to a wider range of derivatives |
Design of Advanced Ligand Architectures for Specific Applications
2-Acetylpyridine hydrazones are excellent ligands due to their multiple coordination sites (N, N, O), which allow for the formation of stable complexes with a wide range of metal ions. nih.govias.ac.in The future in this area lies in the rational design of sophisticated ligand architectures tailored for specific functions.
By strategically modifying the hydrazone backbone, researchers can fine-tune the steric and electronic properties of the resulting metal complexes. For example, introducing bulky substituents can create specific coordination pockets for selective substrate binding in catalysis. Incorporating electron-donating or electron-withdrawing groups on the aromatic rings can modulate the redox potential of the metal center, which is crucial for applications in electrochemistry and sensor technology. researchgate.net
Furthermore, the design of chiral 2-acetylpyridine hydrazone ligands is a promising avenue for asymmetric catalysis. Another area of intense interest is the development of ligands that can respond to external stimuli, such as light or pH changes, leading to "smart" materials and sensors. The synthesis of derivatives from 2-benzoylpyridine (B47108) analogues has shown high cytotoxicity against glioma cells, indicating that structural modifications can be tailored for potent biological activity. nih.gov
Development of Multifunctional Metal Complexes
The metal complexes of 2-acetylpyridine hydrazones have already demonstrated a plethora of interesting properties, including significant antimicrobial, antioxidant, and antitumor activities. nih.govfrontiersin.orgarabjchem.org The next frontier is the development of multifunctional complexes where two or more properties are integrated into a single molecule.
For instance, researchers are exploring the synthesis of magneto-optical materials by coordinating 2-acetylpyridine hydrazones with paramagnetic metal ions. These materials could have applications in data storage and spintronics. Another exciting direction is the creation of theranostic agents, which combine therapeutic activity with diagnostic imaging capabilities. A luminescent metal complex of a this compound derivative could, for example, be used to visualize cancer cells while simultaneously delivering a cytotoxic payload. frontiersin.org The versatility of hydrazones allows for complexation with various metals, including copper, zinc, gallium, and uranium, opening up a wide design space for these multifunctional materials. nih.govfrontiersin.orgresearchgate.netrsc.org
Deeper Insight into Structure-Property Relationships through Integrated Experimental and Computational Approaches
A deeper understanding of the relationship between the molecular structure of this compound complexes and their observed properties is crucial for rational design. The integration of experimental techniques with computational modeling is a powerful strategy to achieve this goal. nih.gov
High-resolution X-ray crystallography provides precise information about bond lengths, bond angles, and coordination geometries in the solid state. researchgate.netrsc.org Spectroscopic methods, such as NMR, IR, and UV-Vis, offer insights into the structure and electronic properties in solution. ias.ac.in These experimental data provide essential benchmarks for validating and refining computational models.
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting molecular geometries, electronic structures, and spectroscopic properties. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the interpretation of experimental results. Molecular docking simulations are employed to predict the binding modes of hydrazone complexes with biological targets such as enzymes or DNA, providing valuable insights for drug design. researchgate.netrsc.org The synergy between theory and experiment allows for a detailed elucidation of reaction mechanisms and a predictive approach to designing new molecules with desired functionalities. rsc.orgresearchgate.net
Table 2: Integrated Approaches for Structure-Property Analysis
| Technique | Information Gained | Synergy |
|---|---|---|
| X-ray Crystallography | Solid-state molecular structure, coordination geometry | Provides benchmark structures for validating DFT calculations. |
| NMR Spectroscopy | Solution-state structure, ligand dynamics | Complements solid-state data and informs on isomeric forms. researchgate.net |
| UV-Vis Spectroscopy | Electronic transitions, complex formation | Experimental spectra are compared with TD-DFT predictions. |
| DFT Calculations | Optimized geometry, electronic structure (HOMO/LUMO), reaction energies | Predicts properties and rationalizes experimental observations. nih.gov |
| Molecular Docking | Ligand-protein binding interactions, binding affinity | Guides the design of biologically active molecules for experimental testing. |
Expanded Applications in Emerging Fields of Chemical Research
While the biological applications of 2-acetylpyridine hydrazones are well-explored, significant potential exists for their use in other emerging fields. The unique photophysical and electrochemical properties of their metal complexes make them attractive candidates for a variety of new applications.
In materials science, these compounds could be used in the development of organic light-emitting diodes (OLEDs) or as components of dye-sensitized solar cells (DSSCs). researchgate.netdergipark.org.tr Their ability to form stable, colored complexes with various metal ions also makes them suitable for use as chemosensors for environmental monitoring or clinical diagnostics. dergipark.org.tr The development of (thiazol-2-yl)hydrazone derivatives as inhibitors for enzymes related to neurodegenerative diseases points towards new therapeutic areas beyond cancer and infectious diseases. nih.gov
Furthermore, the catalytic potential of this compound metal complexes is an area that warrants further investigation. They could be employed in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The rich coordination chemistry and tunable electronic properties of these systems provide a fertile ground for discovering novel catalysts with high efficiency and selectivity. Hydrazone derivatives have also been explored as corrosion inhibitors and polymer initiators, suggesting a broad scope of industrial applications. researchgate.netdergipark.org.tr
Q & A
Q. What are the standard synthetic protocols for preparing 2-acetylpyridine hydrazone and its derivatives?
The synthesis typically involves condensation of 2-acetylpyridine with hydrazides or hydrazines in ethanol under reflux conditions. For example, reacting 2-acetylpyridine with 4-methylbenzoyl hydrazine in ethanol at reflux for 3 hours yields a crystalline product with 90% efficiency after solvent removal and cooling . Similar methods using methanol at room temperature are also effective for derivatives like cyanoacetohydrazide-based hydrazones . Key steps include stoichiometric reagent ratios, solvent choice (ethanol/methanol), and post-reaction crystallization.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound complexes?
Common techniques include:
- IR spectroscopy : Identifies C=N and N-H stretches (e.g., 1600–1650 cm⁻¹ for hydrazone bonds) .
- UV-Vis spectroscopy : Monitors π→π* and n→π* transitions in the 250–400 nm range, influenced by metal coordination .
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular conformation (e.g., trans configuration about C=N bonds) and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Thermal analysis : Assesses decomposition patterns and stability up to 150–200°C .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be refined to resolve structural ambiguities in this compound complexes?
Refinement using programs like SHELXL is critical. For example:
- Hydrogen bonding : Isotopic refinement of H atoms (e.g., N–H distances fixed at 0.90–0.93 Å) clarifies dimerization via N–H···O interactions .
- Torsion angles : Analysis of C–N–N–C dihedral angles (e.g., 4.8°–6.5°) confirms planar or twisted conformations .
- Disorder modeling : Methyl groups in ligands may require rotating group models to account for thermal motion .
Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in biological systems?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to metal ions or biomolecules .
- Biological assays : Test antiproliferative activity (e.g., iron chelation in cancer cells) or antimicrobial efficacy (e.g., MIC against C. albicans) .
- Coordination studies : Compare bioactivity of free ligands vs. metal complexes (e.g., Ni(II) or Co(II)) to identify redox-active or DNA-binding motifs .
Q. How do researchers address discrepancies in reported coordination geometries for this compound metal complexes?
- Cross-validation : Combine SCXRD (e.g., monoclinic vs. orthorhombic lattices) with spectroscopic data (e.g., UV-Vis d-d transitions) to confirm geometry .
- Computational modeling : Use software like Gaussian to simulate ligand field effects and predict deviations from ideal octahedral or square-planar geometries .
- Systematic synthesis : Vary reaction conditions (e.g., pH, counterion) to isolate polymorphs or alternative coordination modes .
Methodological Considerations
Q. How can researchers optimize experimental design for studying this compound’s pH-dependent behavior?
- Potentiometric titrations : Measure protonation constants (logK) of hydrazone groups in aqueous buffers .
- pH-sensitive assays : Monitor ligand-metal dissociation in simulated physiological conditions (e.g., pH 4–7.4) to assess stability .
Q. What approaches are used to reconcile contradictory biological efficacy data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
